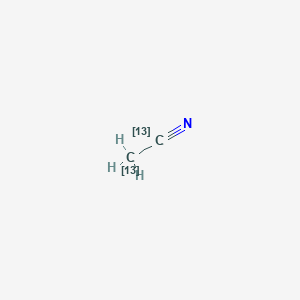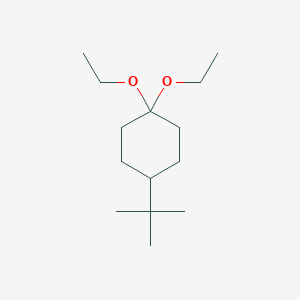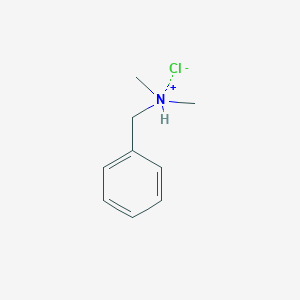
N,N-Dimethylbenzylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylbenzylamine hydrochloride is an organic compound with the molecular formula C₉H₁₄ClN. It is a derivative of dimethylbenzylamine, which consists of a benzyl group (C₆H₅CH₂) attached to a dimethylamino functional group (N(CH₃)₂). This compound is commonly used as a catalyst in the formation of polyurethane foams and epoxy resins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Dimethylbenzylamine hydrochloride can be synthesized through the Eschweiler-Clarke reaction, which involves the methylation of benzylamine using formic acid and formaldehyde . Another method involves the nucleophilic substitution of benzyl chloride with dimethylamine .
Industrial Production Methods: In industrial settings, dimethylbenzylamine hydrochloride is often produced by the reaction of benzyl chloride with dimethylamine in the presence of a solvent such as toluene. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethylbenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde and dimethylamine.
Reduction: It can be reduced to form benzylamine and dimethylamine.
Substitution: It undergoes nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Alkyl halides like methyl iodide (CH₃I) or ethyl bromide (C₂H₅Br) are used under basic conditions.
Major Products Formed:
Oxidation: Benzaldehyde and dimethylamine.
Reduction: Benzylamine and dimethylamine.
Substitution: Quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylbenzylamine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
N,N-Dimethylbenzylamine hydrochloride acts as a catalyst by facilitating the formation of reactive intermediates in chemical reactions. Its dimethylamino group enhances nucleophilicity, allowing it to participate in various substitution and addition reactions. The benzyl group provides stability to the molecule, making it an effective catalyst in polymerization reactions .
Vergleich Mit ähnlichen Verbindungen
Benzylamine: Consists of a benzyl group attached to an amino group (NH₂).
Dimethylamine: Consists of two methyl groups attached to an amino group (NH).
Uniqueness: N,N-Dimethylbenzylamine hydrochloride is unique due to its combination of a benzyl group and a dimethylamino group, which provides both stability and high nucleophilicity. This makes it an effective catalyst in various chemical reactions, particularly in the formation of polyurethane foams and epoxy resins .
Eigenschaften
CAS-Nummer |
1875-92-9 |
|---|---|
Molekularformel |
C9H14ClN |
Molekulargewicht |
171.67 g/mol |
IUPAC-Name |
N,N-dimethyl-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-10(2)8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3;1H |
InChI-Schlüssel |
CADWTSSKOVRVJC-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=CC=C1.Cl |
Kanonische SMILES |
C[NH+](C)CC1=CC=CC=C1.[Cl-] |
Key on ui other cas no. |
1875-92-9 |
Verwandte CAS-Nummern |
103-83-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



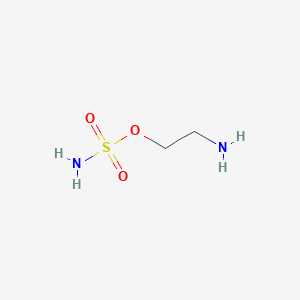



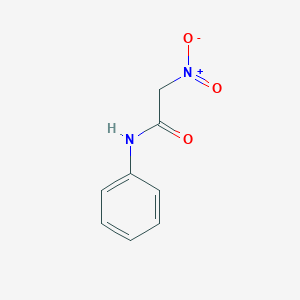
![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)

